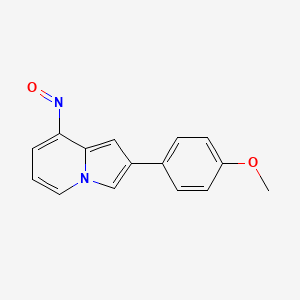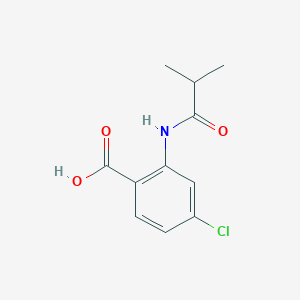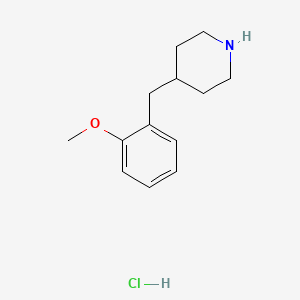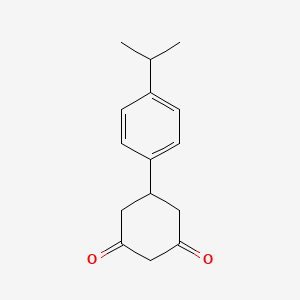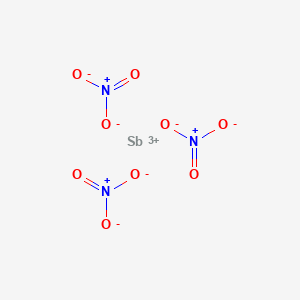
Antimony(3+) trinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Antimony(III) oxide hydroxide nitrate is produced by the reaction of antimony(III) oxide and nitric acid at 110 °C . In another study, a series of new antimony(III) compounds were synthesized by reacting Sb(OEt)3 with organic ligands .
Molecular Structure Analysis
According to X-ray crystallography, the structure of Antimony(III) oxide hydroxide nitrate consists of cationic layers of antimony oxide/hydroxide with intercalated nitrate anions . Another study revealed the formation of chelate complexes, wherein the ligand molecules coordinate as tridentate O, E, O -ligands to the antimony atom .
Chemical Reactions Analysis
Antimony is not very active, but it reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .
Physical And Chemical Properties Analysis
Antimony is brittle and silvery . It has low solubility in the n-dodecane group and notably inferior to that observed in the n-dodecanethiol group .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The search for the molecular basis of antimony-based treatment against the parasite has long time eluded all investigators’ efforts . In the last two decades, many causes of both antimonials action and resistance toward these drugs on a molecular level have been identified . The mechanisms by which antimony is introduced into human cells and subsequently excreted are still the subject of research .
Propriétés
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony(3+) trinitrate | |
CAS RN |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

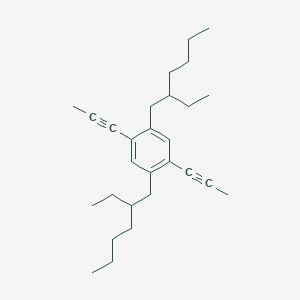
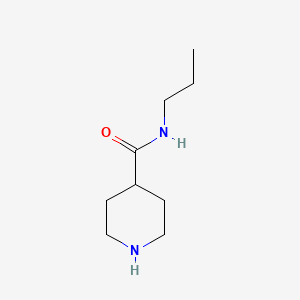
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)
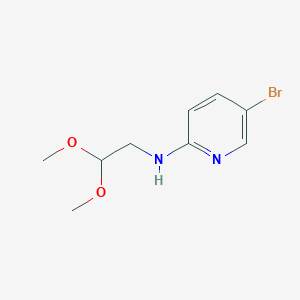
![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)

